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Azido-modified nucleosides act as prodrugs. They are metabolized inside the cell to their active 5'-

triphosphate (TP) form. This active form is recognized by viral polymerases and incorporated into the

growing RNA or DNA chain. The azido moiety, often bulky and lacking the chemical group needed for chain

elongation, causes premature chain termination [1] [2] [3].

The table below summarizes the inhibitory efficiency of FNC-TP (the active form of Azvudine) across a

range of viral polymerases, as measured by in vitro primer extension assays [1] [2]. The data is presented as

the relative incorporation efficiency compared to the natural nucleotide substrate.

Viral Polymerase Virus
Relative FNC-TP
Incorporation
Efficiency

Outcome

Reverse Transcriptase
(RT)

HIV-1 Highest Chain Termination [1] [2]

RNA-dependent RNA
Polymerase (RdRp)

Hepatitis C

(HCV)

High Chain Termination [1] [2]

RNA-dependent RNA
Polymerase (RdRp)

Respiratory

Syncytial (RSV)

Moderate Chain Termination [1] [2]
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Viral Polymerase Virus
Relative FNC-TP
Incorporation
Efficiency

Outcome

RNA-dependent RNA
Polymerase (RdRp)

Dengue type 2
(DENV-2)

Low Chain Termination;
Antiviral activity shown [1]

[2]

RNA-dependent RNA
Polymerase (RdRp)

SARS-CoV-2 Very Poor / Negligible No significant antiviral

activity in cell culture [1]
[2]

Experimental Protocol: Primer Extension Assay for
Chain Termination

This gel-based assay is a standard method to visualize and quantify polymerase incorporation and chain

termination events in vitro [2] [3].

1. Reagent Preparation

Nucleic Acid Substrate: Create a primer-template duplex. Typically, a short, radioactively or
fluorescently 5'-labeled primer (e.g., DNA for HIV-1 RT, RNA for RdRps) is annealed to a longer

complementary template. The template sequence should be designed to allow for single-nucleotide
incorporation at the first position [2].

Nucleotide Solutions: Prepare working solutions of natural dNTPs/NTPs and the azido-modified
nucleoside triphosphate (e.g., FNC-TP, AZT-TP). A radiolabeled nucleotide like [α-²²P]-GTP can be

included in the reaction for visualization if the primer is unlabeled [2].
Enzyme: Use purified viral polymerase (e.g., HIV-1 RT, HCV RdRp). Enzyme concentration should be

optimized to ensure linear product formation within the reaction time [2].

2. Assay Execution

Set up a 15 µL reaction mixture containing [2]:
25 mM Tris-HCl (pH 8.0)

0.25 mM EDTA
200 nM primer-template duplex

Optimized concentration of viral polymerase
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Variable component: A predetermined concentration of the azido-modified NTP/dNTP (e.g.,

FNC-TP) and its natural counterpart (e.g., dCTP). Include a positive control (natural NTP only)
and a negative control (no NTP).

Incubate the reaction at a suitable temperature (e.g., 37°C) for a determined time to allow for a single-
nucleotide incorporation event.

Stop the reaction by adding an equal volume of gel-loading buffer containing a denaturing agent (e.g.,
95% formamide, EDTA).

3. Product Analysis

Resolve the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
Visualize the results using a phosphorimager (for radioactive labels) or a fluorescence scanner.

Interpretation: The presence of a dominant band corresponding to primer +1 nucleotide indicates
efficient incorporation and chain termination by the azido-modified nucleotide. Compare the band

intensity to controls to calculate incorporation efficiency [2].

Application Note: RNA Labeling via 2'-Azido
Modification

Beyond chain termination, 2'-azido nucleosides (including 2'-azido-guanosine) are versatile tools for RNA

labeling in chemical biology. The following workflow details how the small, bioorthogonal azido handle can

be used for post-synthetic conjugation [4] [5].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12400934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3378897/
https://www.rcsb.org/structure/3S8U
https://www.smolecule.com/products/s823923?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


RNA of Interest

3'-Azido-Modified RNA

3'-Terminal Modification

2'-Azido NTP
(e.g., 2'-N₃-GTP)

Poly(A) Polymerase
(PAP) or PUP

Fluorescently-Labeled RNA

Direct Conjugation

Another RNA Strand

Enzymatic Ligation

Fluorophore-AlkyneClick Reaction
(CuAAC or SPAAC)

Internally-Labeled RNA

Conjugation

Ligase

New RNA Construct

Click to download full resolution via product page

Workflow Description:

Enzymatic Incorporation: The RNA of interest (synthetic or natural) is modified at its 3'-end using a
poly(A) polymerase (PAP) or poly(U) polymerase (PUP) to incorporate a single 2'-azido nucleoside

triphosphate. This attaches a small, reactive azido handle to the RNA [4].
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Conjugation (Click Chemistry): The azido-modified RNA is then reacted with a fluorescent dye or

other tag carrying an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC)
reaction. This is a highly specific and efficient "click" reaction that yields a fluorescently labeled RNA

product [4] [5].
Optional Internal Labeling: To place the label internally within the RNA backbone, the 3'-azido-

modified RNA can first be ligated to another RNA strand using T4 RNA ligase. The resulting de novo
synthesized RNA contains an internal azido modification, which is then conjugated with the

fluorophore-alkyne [4].

Key Considerations for Researchers

Polymerase Substrate Specificity: The data for FNC clearly shows that the efficacy of an azido-

modified nucleoside is highly dependent on its recognition by the target viral polymerase. A
compound effective against one virus (e.g., HIV-1) may be ineffective against another (e.g., SARS-

CoV-2) [1] [2].
Structural Insights: Crystallographic studies of 2'-azido-modified RNAs show that the 2'-azido group

favors the C3'-endo ribose conformation, typical of A-form helices, and can form specific water-
bridged hydrogen bonds in the minor groove. This implies that the modification can be

accommodated without major distortion of the RNA structure, which is relevant for its use in functional
RNA studies [5].

Resistance Monitoring: As with all antiviral nucleosides, resistance can develop. Assays that
measure chain termination (CT₅₀) and incorporation/excision balance (IC₅₀) can be used to

characterize the enzymes from resistant viral isolates [3].

I hope these structured Application Notes and Protocols provide a solid foundation for your research. The

field of nucleoside analogs is advancing rapidly, and the principles outlined here for azido-modified

compounds are fundamental to antiviral drug development and chemical biology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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